quinoxalinas

Quinoxalines are a class of heterocyclic organic compounds characterized by their unique molecular structure, featuring a five-membered ring system with one nitrogen atom and one oxygen atom. These compounds exhibit a variety of interesting properties that make them valuable in both academic research and industrial applications.

Structurally, quinoxaline contains a nitrogen atom at the 2-position and an oxygen atom at the 3-position, forming a stable aromatic ring. Due to their electron-donating nature, quinoxalines can participate in various chemical reactions such as Friedel-Crafts alkylation and acylation, making them useful intermediates in organic synthesis.

In pharmaceutical research, quinoxalines are of particular interest due to their potential as antitumor agents, antimicrobial drugs, and inhibitors of metalloenzymes. Their ability to form stable complexes with transition metals also makes them suitable for catalytic applications.

Furthermore, these compounds display notable thermal stability and solubility characteristics, which contribute to their utility in dye synthesis, electronic materials, and other industrial processes. The broad range of functional groups that can be introduced into quinoxaline derivatives allows for the design of molecules with specific properties tailored to diverse applications.

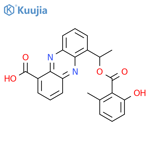

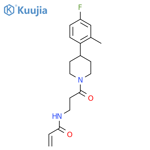

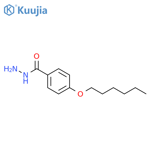

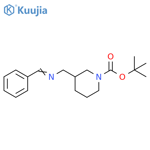

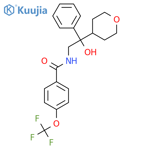

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

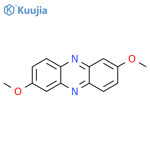

Phenazine, 2,7-dimethoxy- | 5051-19-4 | C14H12N2O2 |

|

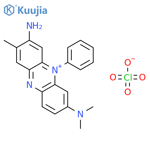

N,N,3-trimethyl-10-phenyl-phenazine-2,8-diamine perchlorate | 51896-65-2 | C21H21ClN4O4 |

|

6-Methoxyquinoxaline | 6639-82-3 | C9H8N2O |

|

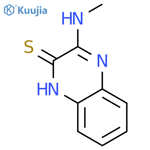

2(1H)-Quinoxalinethione,3-(methylamino)- | 54253-31-5 | C9H9N3S |

|

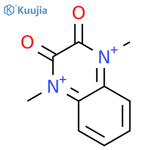

2,3-Quinoxalinedione,1,4-dihydro-1,4-dimethyl- | 58175-07-8 | C10H10N2O2 |

|

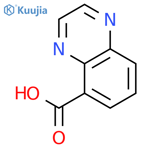

Quinoxaline-5-carboxylic acid | 6924-66-9 | C9H6N2O2 |

|

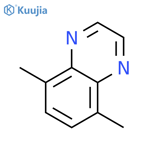

Quinoxaline,5,8-dimethyl- | 64931-22-2 | C10H10N2 |

|

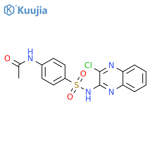

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide | 4029-42-9 | C16H13ClN4O3S |

|

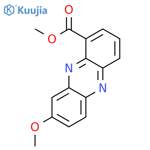

1-Phenazinecarboxylic acid, 8-methoxy-, methyl ester | 62256-28-4 | C15H12N2O3 |

|

L-Proline,4-hydroxy-1-(1-nitroso-L-prolyl)-, trans- (9CI) | 88476-96-4 | C23H18N2O5 |

Literatura relevante

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

Proveedores recomendados

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

4-(Hexyloxy)benzohydrazide Cas No: 64328-63-8

4-(Hexyloxy)benzohydrazide Cas No: 64328-63-8 -

-

-